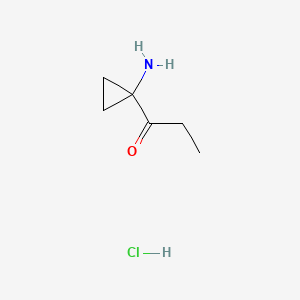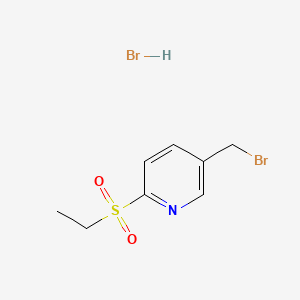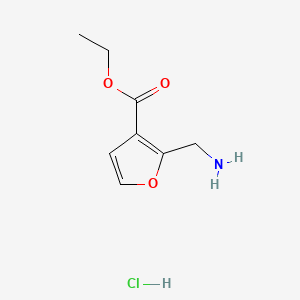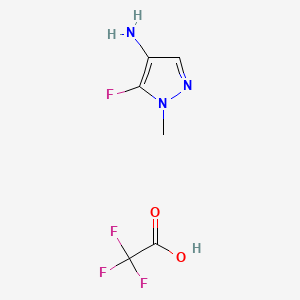![molecular formula C8H7N3O3 B6607404 [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol CAS No. 2839156-59-9](/img/structure/B6607404.png)
[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a methanediol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The methanediol group can be introduced through subsequent hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanediol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated heterocycles.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrido[2,3-d]pyrimidin-5-one
Comparison: While [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol shares structural similarities with these compounds, it is unique in its combination of the pyridine and oxadiazole rings with a methanediol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanediol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-10-6(11-14-7)5-2-1-3-9-4-5/h1-4,8,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLIPTOVJFJESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride](/img/structure/B6607328.png)
![5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid](/img/structure/B6607329.png)

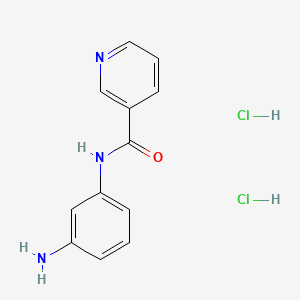
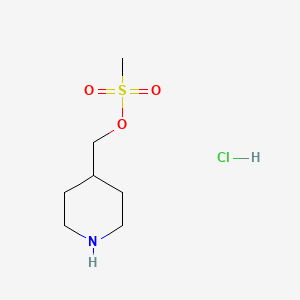
![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B6607375.png)
![lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6607379.png)
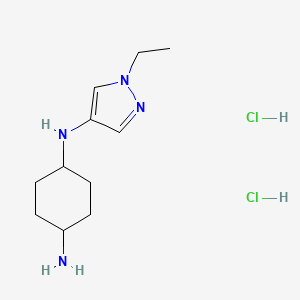
amine hydrochloride](/img/structure/B6607398.png)
